N-[(4-bromophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
N-[(4-bromophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzyl group, an ethylphenoxy group, and a pyrimidinyl piperidine carboxamide moiety. Its molecular formula is C24H26BrN3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Bromobenzyl Intermediate: The bromobenzyl group can be introduced through a bromination reaction of benzyl derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl group can be synthesized through a condensation reaction involving appropriate amines and aldehydes or ketones.
Coupling Reactions: The bromobenzyl and pyrimidinyl intermediates are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Piperidine Carboxamide:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert certain functional groups to their reduced forms.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of new substituted derivatives
Scientific Research Applications
N-[(4-bromophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-bromobenzyl)-N-(4-pyridinylmethyl)ethanamine
- **Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate
Uniqueness
N-[(4-bromophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Biological Activity
N-[(4-bromophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The compound features a piperidine core substituted with a pyrimidine ring and bromophenyl and ethylphenoxy groups. Its synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling and other organic transformations to introduce the desired functional groups.
Key Structural Features:
- Piperidine Ring: Known for its versatility in drug design.
- Pyrimidine Moiety: Often associated with diverse biological activities.
- Bromophenyl and Ethylphenoxy Substituents: These groups may enhance lipophilicity and receptor affinity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized to exert its effects by:
- Enzyme Inhibition: The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Binding: It can bind to neurotransmitter receptors, influencing signaling pathways in the central nervous system.
Biological Activities
Recent studies have highlighted several key biological activities of this compound:
Antibacterial Activity
Research indicates that derivatives of this compound exhibit moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests possible applications in treating inflammatory diseases.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The specific pathways involved are still under investigation but may include the activation of caspases and modulation of cell cycle regulators.
Data Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Antibacterial | Moderate to strong activity | |
Anti-inflammatory | Reduction of pro-inflammatory cytokines | |
Anticancer | Induction of apoptosis |
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial efficacy of several piperidine derivatives, including the target compound. Results indicated significant activity against multiple bacterial strains, suggesting its potential as a lead compound for antibiotic development .
- In Silico Studies : Computational models predicted that this compound interacts with several biological targets, enhancing its potential application in treating central nervous system disorders and cancer .
- Pharmacological Evaluation : In vivo studies are needed to further assess the therapeutic potential and safety profile of this compound. Preliminary results indicate promising pharmacokinetic properties that warrant further exploration .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN4O2/c1-2-18-5-9-22(10-6-18)32-24-15-23(28-17-29-24)30-13-11-20(12-14-30)25(31)27-16-19-3-7-21(26)8-4-19/h3-10,15,17,20H,2,11-14,16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVGFTAMDHMAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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